3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
Description
Properties
IUPAC Name |
3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO6/c1-12(2)13(3,4)21-14(20-12)9-5-8(11(16)17)6-10(7-9)15(18)19/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMDMSRXMZRHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392273 | |
| Record name | 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377780-80-8 | |
| Record name | 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=377780-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid generally follows a multi-step approach:
- Introduction of the boronate ester group : Typically achieved by borylation of a halogenated aromatic precursor (e.g., aryl bromide or chloride) using bis(pinacolato)diboron (B2Pin2) under palladium catalysis.
- Installation of the nitro group : Either by nitration of a pre-borylated intermediate or by starting from a nitro-substituted aromatic halide.
- Carboxyl group presence : Usually maintained or introduced early in the synthesis to ensure the acid functionality is present in the final compound.
This approach leverages the stability and reactivity of the pinacol boronate ester and the directing effects of substituents on the aromatic ring.
Detailed Preparation Methods
Transition Metal-Catalyzed Borylation of Halogenated Nitrobenzoic Acids
One of the most common methods involves palladium-catalyzed Miyaura borylation of halogenated nitrobenzoic acid derivatives:
- Starting material : 3-nitro-5-halobenzoic acid (typically bromide or chloride).
- Reagents : Bis(pinacolato)diboron (B2Pin2), palladium catalyst (e.g., PdCl2(dppf), Pd(dppf)Cl2), base (e.g., potassium acetate or potassium carbonate).
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane.
- Conditions : Heating at 80–100 °C under inert atmosphere for several hours.
This method provides the desired 3-nitro-5-(pinacolboronate)benzoic acid in moderate to good yields.
Cross-Coupling Reactions Using Boronic Acid Esters
According to patent EP3510031B1, boronic acid esters like 2-nitropyridine-5-boronic acid pinacol ester can be used in palladium-catalyzed cross-coupling reactions to form related compounds, indicating the feasibility of using pinacol boronate esters in coupling steps to install the boronate ester functionality on nitro-substituted aromatic rings. The reaction conditions typically involve:
- Catalyst : PdCl2 with ligands such as xantphos.
- Base : Potassium fluoride or potassium carbonate.
- Solvent : Tetrahydrofuran (THF), 2-methyltetrahydrofuran, or 1,4-dioxane.
- Temperature : Ambient to elevated temperatures (room temperature to 75 °C).
- Workup : Crystallization and filtration to isolate the product as a light yellow solid with yields around 80%.
This approach is adaptable and allows for the synthesis of boronate esters with nitro substituents on aromatic rings.
Direct Nitration of Boronate Esters (Less Common)
Direct nitration of pre-formed boronate esters is less common due to the sensitivity of the boronate ester group to strong acids and nitrating agents. However, selective nitration under mild conditions or using protecting groups could be employed in specialized cases.
Representative Experimental Data
| Step | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-nitro-5-bromobenzoic acid | Pd catalyst, B2Pin2, KOAc, DMF, 90 °C, 12 h | 65–75 | Palladium-catalyzed borylation |
| 2 | Crude borylated intermediate | Purification by crystallization or column chromatography | — | Isolated as pinacol boronate ester |
| 3 | Boronate ester intermediate | Optional further functionalization or purification | — | Product: 3-nitro-5-(pinacolboronate)benzoic acid |
A specific example from Ambeed's data for a related boronic acid derivative (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid) shows a typical reaction involving coupling and purification steps with yields around 70%.
Research Findings and Notes
- The nitro group is a critical functional group for biological activity in related compounds, but it can be sensitive to reaction conditions.
- Boronate esters are typically stable under the borylation conditions but require careful handling during purification to avoid hydrolysis.
- Transition metal catalysts (especially palladium complexes) with appropriate ligands are essential for efficient borylation.
- Bases such as potassium carbonate or potassium fluoride facilitate the transmetalation step in the catalytic cycle.
- The solvent choice affects solubility and reaction rate; polar aprotic solvents are preferred.
- The described methods are adaptable to various substituted benzoic acids, allowing for structural diversity in boronic acid derivatives.
- According to research on related compounds, replacing nitro groups with boronic acid functionalities can alter biological activity, highlighting the importance of precise synthetic control.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Palladium-catalyzed borylation | Pd catalyst, B2Pin2, KOAc/K2CO3, DMF | 80–100 °C, inert atmosphere | High regioselectivity, moderate yield | Requires halogenated precursor |
| Cross-coupling with boronic esters | PdCl2(xantphos), KF, THF or 1,4-dioxane | Ambient to 75 °C | Versatile, good yields | Sensitive to moisture |
| Direct nitration (less common) | Mild nitrating agents | Mild conditions | Direct functionalization | Boronate ester sensitivity |
Chemical Reactions Analysis
Types of Reactions
3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene).
Major Products Formed
Reduction: Formation of 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Substitution: Formation of biaryl compounds with various functional groups depending on the aryl halide used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C13H16BNO6
Molecular Weight : 274.08 g/mol
IUPAC Name : 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
CAS Number : 3415168
The compound features a nitro group and a dioxaborolane moiety attached to a benzoic acid structure. These functional groups enable it to participate in various chemical reactions.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which employs palladium catalysts to couple boronic acids with halides or triflates under basic conditions. This method is favored for its efficiency and ability to produce high yields of the desired compound.
Organic Synthesis
This compound serves as an important reagent in organic synthesis. Its ability to undergo cross-coupling reactions makes it valuable for creating complex organic molecules. The dioxaborolane moiety is particularly useful in Suzuki-Miyaura reactions , allowing for the formation of carbon-carbon bonds essential in pharmaceuticals and materials science.
Medicinal Chemistry
Research has indicated that this compound exhibits potential biological activities:
- Kinase Inhibition : The compound's structure suggests it may inhibit specific kinases involved in cancer progression. Similar compounds have shown effectiveness against various kinases, indicating a promising avenue for cancer therapeutics.
- Antiparasitic Activity : Modifications in similar compounds have led to enhanced antiparasitic potency. The incorporation of polar functionalities can improve aqueous solubility while maintaining metabolic stability.
Material Science
In material science, this compound can be utilized in the synthesis of advanced materials and polymers. Its unique structural features allow it to be incorporated into new materials that exhibit desirable properties such as increased strength or reactivity.
Case Study 1: Kinase Inhibition
A study conducted on structurally similar compounds demonstrated their effectiveness as kinase inhibitors. The incorporation of the dioxaborolane moiety was crucial for enhancing binding affinity to kinase targets. Further research on this compound could yield significant insights into its potential as a therapeutic agent against cancer.
Case Study 2: Antiparasitic Properties
Research into the antiparasitic activity of nitro-substituted compounds has shown that modifications can lead to improved efficacy against parasites such as Plasmodium species. The unique structural characteristics of this compound may enhance its activity through improved solubility and bioavailability.
Mechanism of Action
The mechanism of action of 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is primarily related to its ability to undergo various chemical transformations. The boronic ester group can form covalent bonds with other molecules, facilitating the formation of complex structures. Additionally, the nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Isomers
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS 269409-73-6)
- Structure : Lacks the nitro group, with the boronic ester at the 3-position.
- Molecular Weight : 248.08 g/mol .
- Properties : Higher melting point (206–211°C) compared to the nitro derivative due to reduced steric hindrance and absence of electron-withdrawing nitro group .
- Reactivity : Primarily used in coupling reactions; the carboxylic acid allows conjugation but lacks nitro-directed regioselectivity .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS 180516-87-4)
- Molecular Weight : 248.08 g/mol .
- Properties : Higher melting point (227–232°C) than the 3-isomer, attributed to symmetrical packing in the crystal lattice .
- Reactivity : Similar coupling utility but distinct electronic effects due to para-substitution .
3-Nitro-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
Functional Group Variants
3,4-Dimethyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS 1268350-47-5)
3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
- Structure : Fluorine substituent at the 3-position.
Nitro-to-Nitrile Derivatives (e.g., 3-Methyl-5-substituted Benzonitrile)
- Structure : Nitrile replaces nitro and carboxylic acid groups.
- Reactivity: Nitriles are less reactive in coupling but offer orthogonal reactivity for cyano-to-amine conversions .
Amino-Substituted Analogs
Methyl 2-Amino-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
- Structure: Amino and ester groups on a pyridine ring.
- Applications: Amino groups enable post-functionalization (e.g., amidation), expanding utility in drug discovery .
2-Amino-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS 214360-71-1)
- Structure: Amino group at the 2-position.
- Reactivity: Amino groups can participate in hydrogen bonding, influencing solubility and crystal packing .
Key Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Notable Functional Groups |
|---|---|---|---|---|
| Target Compound (377780-80-8) | C₁₃H₁₆BNO₆ | 293.08 | Not reported | Nitro, carboxylic acid, boronic |
| 3-Boronic Acid (269409-73-6) | C₁₃H₁₇BO₄ | 248.09 | 206–211 | Carboxylic acid, boronic |
| 4-Boronic Acid (180516-87-4) | C₁₃H₁₇BO₄ | 248.09 | 227–232 | Carboxylic acid, boronic |
| 3,4-Dimethyl Analog (1268350-47-5) | C₁₅H₂₁BO₄ | 276.14 | Not reported | Methyl, carboxylic acid, boronic |
Biological Activity
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on available literature.
- IUPAC Name : this compound
- Molecular Formula : C13H15BNO4
- Molecular Weight : 274.08 g/mol
- CAS Number : 1392812-18-8
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the nitro group and the boron-containing moiety suggests potential mechanisms involving:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Interaction : The structure allows for possible binding to specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of boronic acids have shown effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting essential metabolic processes.
Anticancer Potential
Research has suggested that boron-containing compounds can induce apoptosis in cancer cells. The mechanism might involve the modulation of signaling pathways related to cell survival and proliferation.
A notable study demonstrated that a related compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for anticancer applications .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of nitro-substituted benzoic acids against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar boron moiety showed significant inhibition zones compared to controls .
- Cytotoxicity in Cancer Models : In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests its potential as a lead compound for developing novel anticancer agents .
Q & A
Q. What are the established synthetic routes for 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, and how do reaction parameters influence yield?
The synthesis typically involves functionalizing benzoic acid derivatives with boronate esters. A common approach is Suzuki-Miyaura coupling, where aryl halides react with boronic esters under palladium catalysis. For example, nickel-catalyzed carboxylation using lithium formate and formic acid achieved an 87% yield for a related boronate ester . Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or Ni(OAc)₂·4H₂O for cross-coupling or carboxylation, respectively.
- Solvent systems : THF, DMSO, or dichloromethane, depending on reaction compatibility with the nitro group .
- Temperature : Thermal conditions (e.g., 50°C for 24 hours) are often used to balance reactivity and stability .
- Coupling agents : DCC/DMAP for amidation of intermediates .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- X-ray crystallography : Use SHELX or OLEX2 for structure refinement. SHELXL is robust for small-molecule refinement, even with twinned data .
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (nitro and boronate groups cause distinct shifts). ¹¹B NMR can verify boronate integrity .
- Purity analysis : HPLC (>98% purity) and melting point determination (e.g., 206–211°C for similar derivatives) .
Q. What are the primary applications of this compound in academic research?
The boronate ester enables cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl structures. It is also used in:
- Material science : As a precursor for OLED emitters, where boronate esters facilitate conjugation in donor-acceptor systems .
- Pharmaceutical intermediates : Functionalization via amidation or esterification for bioactive molecule development .
Advanced Research Questions
Q. How can competing reactivity between the nitro and boronate groups be mitigated during cross-coupling?
The nitro group’s electron-withdrawing nature can deactivate the boronate ester. Strategies include:
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Challenges include poor solubility and boronate ester hydrolysis. Effective methods:
Q. How does the nitro group’s meta position influence electronic properties in cross-coupling reactions?
The nitro group reduces electron density at the boronate-bearing carbon, slowing transmetalation. Quantify via:
- Hammett studies : Compare coupling rates with para-substituted analogs .
- DFT calculations : Model transition states to predict regioselectivity .
Q. What best practices ensure boronate ester stability during storage and handling?
- Storage : Keep at 2–8°C in sealed, moisture-free containers .
- Handling : Use anhydrous solvents (e.g., THF) and inert gas lines during synthesis .
- Stability monitoring : Regular ¹¹B NMR checks detect hydrolysis .
Q. How do base and catalyst choices impact Suzuki-Miyaura coupling efficiency?
- Palladium sources : PdCl₂(dppf) offers higher turnover than Pd(PPh₃)₄ for electron-deficient aryl boronate esters .
- Bases : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in polar aprotic solvents like DMF .
- Ligand effects : Bidentate ligands (e.g., dppp) stabilize Pd intermediates, improving yields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
